molecular formula C17H18N2O3S B5752139 N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide

N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide

Cat. No. B5752139
M. Wt: 330.4 g/mol
InChI Key: OIJXDCBBCIVJMD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide derivatives typically involves reactions between sulfonyl chlorides and amines or amide formations. For example, compounds similar to our compound of interest have been synthesized through the interaction of various sulfonyl chlorides with appropriate amines in the presence of basic conditions. These reactions lead to the formation of the corresponding benzenesulfonamides with high yields and specificity. The structural characterization of these compounds is confirmed through techniques such as X-ray crystallography and NMR spectroscopy, ensuring the correct synthesis of the targeted structure (Gao et al., 2014).

Molecular Structure Analysis

The molecular structure of N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamides is characterized by specific interactions and conformations. X-ray crystallography studies reveal that these compounds often display significant π-π interactions and hydrogen bonding, contributing to their stability and molecular arrangement. For instance, the crystal structures of related sulfonamides show hydrogen bonds forming dimers and layers, leading to a three-dimensional network that stabilizes the crystal structure (Jacobs, Chan, & O'Connor, 2013).

Chemical Reactions and Properties

Benzenesulfonamides, including N-[4-(1-pyrrolidinylcarbonyl)phenyl] derivatives, are involved in various chemical reactions, primarily due to their sulfonamide group. This group influences the reactivity and interaction with other chemical species, particularly in processes such as nucleophilic substitution or addition reactions. The chemical properties are significantly influenced by the sulfonamide group's ability to act as a hydrogen bond donor and acceptor, affecting solubility, reactivity, and interaction with biological molecules (Balu & Gopalan, 2013).

Physical Properties Analysis

The physical properties of N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide include solubility, melting point, and crystal structure. These characteristics are vital for understanding the compound's behavior in different environments and its application potential. The crystallographic data provide insights into the molecular packing, intermolecular forces, and overall stability of the compound in solid form. The solubility in various solvents affects its application in different chemical and pharmaceutical processes (Jia, Zhang, & Du, 2019).

Chemical Properties Analysis

The chemical properties of N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide are influenced by the presence of the sulfonamide group and the specific substituents attached to the benzene rings. These groups affect the acidity, basicity, and overall reactivity of the sulfonamide nitrogen, impacting its interactions and reactions with other chemical species. Additionally, the electronic structure, determined by computational methods, provides insights into the reactivity and interaction capabilities of these compounds (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if it’s used as an antibiotic, it might work by inhibiting bacterial synthesis of folic acid, similar to other sulfonamides .

Safety and Hazards

As with any chemical compound, the safety and hazards would depend on a variety of factors, including the specific properties of the compound, how it’s used, and in what quantities. Without specific data, it’s difficult to provide a detailed analysis .

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. For example, if it shows promise as an antibiotic, future research might focus on testing its efficacy against various bacterial strains and optimizing its synthesis .

properties

IUPAC Name

N-[4-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c20-17(19-12-4-5-13-19)14-8-10-15(11-9-14)18-23(21,22)16-6-2-1-3-7-16/h1-3,6-11,18H,4-5,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIJXDCBBCIVJMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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